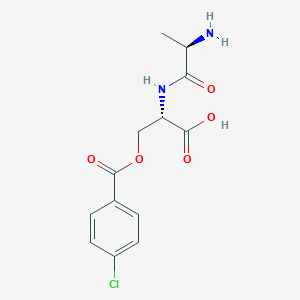
D-Alanyl-O-(4-chlorobenzoyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
D-Alanyl-O-(4-chlorobenzoyl)-L-serine is a useful research compound. Its molecular formula is C13H15ClN2O5 and its molecular weight is 314.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
D-Alanyl-O-(4-chlorobenzoyl)-L-serine is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of amino acid derivatives that exhibit various pharmacological properties, including antimicrobial and enzyme-inhibitory effects. Understanding the biological activity of this compound involves examining its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an amino acid structure modified with a 4-chlorobenzoyl group. This modification can enhance its lipophilicity and influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₂O₄S |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 921933-82-6 |
| IUPAC Name | This compound |
The mechanism through which this compound exerts its biological effects is multifaceted. It likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, thus affecting metabolic pathways.
- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that regulate cellular responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound possess significant antimicrobial activity. For instance, studies on related benzoyl derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus . The presence of the chlorobenzoyl group is hypothesized to enhance the binding affinity to bacterial cell wall synthesis enzymes.
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit key enzymes involved in bacterial metabolism. For example, studies have demonstrated that related compounds can inhibit MurC, an essential enzyme for bacterial cell wall biosynthesis, with IC50 values in the low micromolar range .
Case Studies
-
Study on Antibacterial Efficacy :
- A study conducted on various chlorobenzoyl derivatives, including this compound, revealed potent antibacterial activity against Gram-positive and Gram-negative bacteria.
- The compound exhibited an IC50 value comparable to standard antibiotics like amoxicillin, suggesting its potential as a lead compound for antibiotic development .
-
Enzyme Interaction Analysis :
- Structural analyses using X-ray crystallography have shown that this compound binds effectively to the active sites of target enzymes, confirming its role as a competitive inhibitor .
- This binding was characterized by a significant reduction in enzyme activity in vitro, highlighting the compound's potential therapeutic applications in treating bacterial infections .
Properties
CAS No. |
921933-82-6 |
|---|---|
Molecular Formula |
C13H15ClN2O5 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-chlorobenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C13H15ClN2O5/c1-7(15)11(17)16-10(12(18)19)6-21-13(20)8-2-4-9(14)5-3-8/h2-5,7,10H,6,15H2,1H3,(H,16,17)(H,18,19)/t7-,10+/m1/s1 |
InChI Key |
DLCKWGQPDBNVPQ-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















